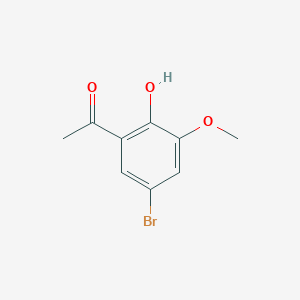

1-(5-Bromo-2-hydroxy-3-methoxyphenyl)ethan-1-one

Description

Properties

IUPAC Name |

1-(5-bromo-2-hydroxy-3-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-5(11)7-3-6(10)4-8(13-2)9(7)12/h3-4,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXFIRNPQAMNVEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)Br)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-hydroxy-3-methoxyphenyl)ethan-1-one typically involves the bromination of 2-hydroxy-3-methoxyacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often include maintaining a controlled temperature to ensure the selective bromination at the desired position on the phenyl ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-hydroxy-3-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to form alcohols.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a catalyst.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

- Substituted derivatives with different functional groups replacing the bromine atom.

- Oxidized products with modified hydroxyl or carbonyl groups.

- Reduced products with alcohol functionalities.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

Antimicrobial Activity

Research has indicated that derivatives of 1-(5-Bromo-2-hydroxy-3-methoxyphenyl)ethan-1-one exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

Anticancer Properties

The compound's structure suggests potential anticancer activity. Preliminary studies have demonstrated that certain analogs can induce apoptosis in cancer cell lines such as L-1210 murine lymphoblastic leukemia cells . The mechanism involves cell cycle arrest and apoptosis induction.

Agrochemical Applications

In the realm of agrochemicals, compounds similar to this compound have been explored for their herbicidal and fungicidal properties. The introduction of halogen atoms often enhances biological activity, making these compounds valuable in agricultural formulations.

Case Study: Herbicidal Activity

A study on phenolic compounds revealed that certain derivatives effectively inhibit weed growth while being less toxic to crops . This property is crucial for developing selective herbicides that minimize environmental impact.

Materials Science Applications

In materials science, the compound's unique chemical structure allows it to be used as a precursor in synthesizing advanced materials. Its derivatives can serve as:

Dyes and Pigments

Research indicates that bromo-substituted phenolic compounds can be used to create vibrant dyes due to their ability to absorb light at specific wavelengths.

Polymer Additives

The incorporation of such compounds into polymer matrices may improve thermal stability and mechanical properties, making them suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-hydroxy-3-methoxyphenyl)ethan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(5-Bromo-2-hydroxy-3-methoxyphenyl)ethan-1-one with structurally related brominated acetophenones and derivatives, focusing on substituent positions, molecular properties, and reactivity:

Key Observations:

Substituent Effects on Reactivity: The 2-hydroxy-3-methoxy substitution in the target compound enhances its ability to participate in hydrogen bonding and chelation, which is absent in simpler analogs like 1-(4-bromophenyl)ethan-1-one . Bromine at position 5 increases molecular weight and polarizability compared to non-brominated derivatives, influencing solubility and crystallization behavior .

Spectral Distinctions :

- The C=O stretching frequency in IR varies with substituent electron-withdrawing effects: 1680 cm⁻¹ (target compound) vs. 1700 cm⁻¹ (4-bromophenyl analog) due to resonance stabilization from adjacent -OH and -OCH₃ groups .

- <sup>1</sup>H-NMR aromatic signals differ based on substituent positions; e.g., the target compound shows upfield shifts for H-4 and H-6 protons due to electron-donating -OCH₃ .

Chlorinated analogs (e.g., 1-(5-bromo-3-chloro-2-hydroxyphenyl)ethan-1-one) exhibit higher antimicrobial activity but lower thermal stability compared to the target compound .

Biological Activity

1-(5-Bromo-2-hydroxy-3-methoxyphenyl)ethan-1-one, also known as a brominated phenolic compound, has garnered attention in scientific research due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological effects, mechanisms of action, and potential applications in medicine and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , featuring a bromine atom, hydroxy group, and methoxy group attached to a phenyl ring. The compound's structure is characterized by its ethanone functional group, which plays a crucial role in its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth. The mechanism behind this activity may involve the disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.

Anticancer Potential

The compound has been explored for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, including HeLa cells. The cytotoxicity was quantified using IC50 values, revealing that the compound effectively inhibits cell proliferation at low concentrations. For instance, an IC50 value of 53 µM was reported, indicating substantial potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism, leading to reduced cell viability.

- Receptor Modulation : It could interact with specific receptors to alter signaling pathways associated with cell growth and apoptosis.

- Gene Expression Alteration : The compound may influence gene expression related to cell survival and proliferation, further contributing to its anticancer effects .

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

Pharmaceutical Applications

Due to its promising biological activities, this compound is being considered as a lead compound for drug development targeting various diseases. Its application spans:

Q & A

Advanced Research Question

- Molecular docking (AutoDock Vina) : Screen against target proteins (e.g., kinases) to predict binding affinities .

- Quantum chemistry (Gaussian 16) : Simulate UV-Vis (TD-DFT) and NMR (GIAO) spectra for comparison with experimental data .

- ADMET prediction (SwissADME) : Assess pharmacokinetic properties (e.g., logP ≈ 2.5 suggests moderate blood-brain barrier penetration) .

How can regioselective demethylation of the methoxy group be achieved for derivative synthesis?

Advanced Research Question

Selective demethylation to generate phenolic intermediates is challenging but feasible via:

- Reagents : BBr₃ in CH₂Cl₂ at −78°C preferentially cleaves methoxy over hydroxyl groups (yield: 60–75%) .

- Microwave-assisted methods : Reduce reaction time (30 min vs. 12 h) and improve selectivity .

- Monitoring : Use LC-MS to track intermediate formation and avoid over-reaction .

What are the key challenges in scaling up the synthesis for multi-gram quantities?

Basic Research Question

- Exothermic reactions : Bromination steps require slow reagent addition and cooling to prevent runaway reactions .

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective scaling .

- Waste management : Recover bromine byproducts (e.g., HBr) via neutralization (NaHCO₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.